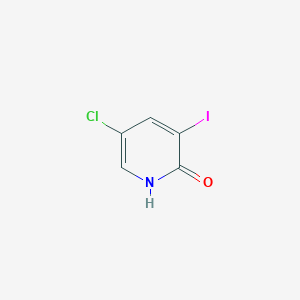

5-Chloro-3-iodopyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-3-iodopyridin-2(1H)-one” is a halogenated heterocycle . It is a useful synthetic intermediate .

Synthesis Analysis

The synthesis of related compounds such as “5-Chloro-3-iodo-2-pyridinamine” involves the addition of iodine to a mixture of “5-chloro-2-pyridinamine” and silver sulfate in ethanol, which is then stirred at room temperature for 20 hours .Molecular Structure Analysis

The molecular formula of “5-Chloro-3-iodo-2-pyridinamine” is C5H4ClIN2 . The SMILES string representation is Nc1ncc(Cl)cc1I .Chemical Reactions Analysis

“5-Chloro-3-iodo-2-pyridinamine” and its derivatives are a very useful class of aminopyridine derivatives . They can be used to synthesize drugs for the treatment of digestive system diseases .Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-3-iodo-2-pyridinamine” is 254.456 . It has a density of 2.1±0.1 g/cm3 . The boiling point is 306.9±42.0 °C at 760 mmHg . The melting point is 137-138ºC .Scientific Research Applications

Organic Synthesis Intermediate

This compound can serve as an intermediate in organic synthesis . It can be used to prepare other chemical compounds, contributing to the development of new materials and pharmaceuticals .

Tyrosine Kinase Inhibitors

It has been used in the rational design of highly selective tyrosine kinase inhibitors . Tyrosine kinases play a key role in the modulation of growth factor signaling, and their inhibitors are used in the treatment of certain types of cancer.

Antibacterial and Antifungal Activities

The compound can be used to synthesize azaindole derivatives with antibacterial and antifungal activities . This could potentially lead to the development of new antimicrobial drugs.

Material Science

In the field of material science, this compound could be used in the synthesis of new materials with unique properties .

Chromatography

It might be used in chromatography, a laboratory technique for the separation of mixtures .

Drug Discovery

Given its potential applications in the synthesis of pharmaceuticals and its role in the design of tyrosine kinase inhibitors, this compound could be valuable in drug discovery .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Chloro-3-iodopyridin-2(1H)-one is the spleen tyrosine kinase (Syk) . Syk is a non-receptor tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation .

Mode of Action

The compound interacts with its target, Syk, by binding to the kinase’s active site. This binding inhibits the phosphorylation activity of Syk, thereby preventing the downstream signaling events that lead to various immune responses .

Biochemical Pathways

The inhibition of Syk by 5-Chloro-3-iodopyridin-2(1H)-one affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc receptor signaling pathway, which are critical for the immune response. The compound’s action can lead to the suppression of these pathways, resulting in reduced immune responses .

Result of Action

The result of the compound’s action is the inhibition of Syk-mediated immune responses. This can lead to a decrease in the activation of immune cells and a reduction in the production of pro-inflammatory cytokines . Additionally, the compound has been used to synthesize azaindole derivatives with antibacterial and antifungal activities .

properties

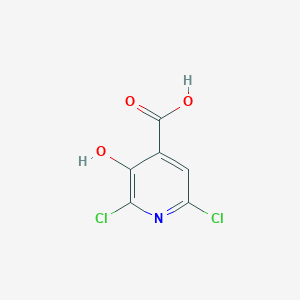

IUPAC Name |

5-chloro-3-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIIUJUXHIPYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598932 |

Source

|

| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-iodopyridin-2(1H)-one | |

CAS RN |

188057-28-5 |

Source

|

| Record name | 5-Chloro-3-iodo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)